5-Dodecanol

Descripción general

Descripción

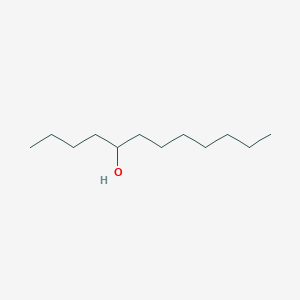

5-Dodecanol, also known as dodecan-5-ol, is an organic compound with the molecular formula C12H26O. It is a fatty alcohol characterized by a twelve-carbon chain with a hydroxyl group attached to the fifth carbon atom. This compound is a colorless, tasteless, and odorless solid at room temperature and is commonly used in various industrial applications due to its surfactant properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Dodecanol can be synthesized through several methods. One common laboratory method involves the reduction of ethyl laurate using the Bouveault-Blanc reduction process. This method employs sodium metal and ethanol as reducing agents to convert ethyl laurate into this compound .

Industrial Production Methods: Industrially, this compound is often produced from palm kernel oil or coconut oil fatty acids and methyl esters through hydrogenation. The Ziegler process is another synthetic route, which involves the oligomerization of ethylene followed by oxidation and hydrogenation to yield the desired fatty alcohol .

Análisis De Reacciones Químicas

Types of Reactions: 5-Dodecanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dodecanoic acid.

Reduction: It can be reduced to form dodecane.

Substitution: It can undergo substitution reactions to form esters and ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Acid chlorides and alcohols are used to form esters, while alkyl halides are used to form ethers.

Major Products:

Oxidation: Dodecanoic acid.

Reduction: Dodecane.

Substitution: Various esters and ethers depending on the reagents used

Aplicaciones Científicas De Investigación

Industrial Applications

5-Dodecanol has numerous industrial applications:

- Surfactants : It is primarily used in the production of surfactants like sodium dodecyl sulfate (SDS), which are essential in cleaning products, detergents, and personal care items .

- Pharmaceuticals : The compound serves as an excipient in drug formulations, enhancing solubility and bioavailability .

- Lubricants : It is utilized in formulating lubricating oils and greases due to its excellent lubricating properties .

- Flavoring Agent : Dodecanol is recognized as a flavor enhancer in food products, often found in non-alcoholic beverages and confectionery .

Biological Research Applications

Recent studies have highlighted the potential of this compound in biological research:

-

Insect Defense Mechanisms : A study involving the entomopathogenic fungus Conidiobolus coronatus revealed that dodecanol affects insect defense systems by altering cuticular lipid compositions. This suggests its potential use as a biocontrol agent against pests .

Insect Species Effect of Dodecanol on Defense Mechanisms Galleria mellonella Significant changes in FFA profiles Calliphora vicina Altered immune cell conditions - Synthetic Biology : Dodecanol production has been optimized using engineered Escherichia coli strains through Design-Build-Test-Learn (DBTL) cycles. This approach has increased dodecanol yield significantly, demonstrating its potential for biofuel applications .

Environmental Applications

This compound has been studied for its effectiveness in environmental remediation:

- Extraction Techniques : It is employed in dispersive liquid-liquid microextraction methods for isolating polycyclic aromatic hydrocarbons (PAHs) from water samples, showcasing its utility in environmental monitoring and pollution control .

Case Study 1: Dodecanol as a Surfactant

A comparative analysis of various surfactants demonstrated that formulations containing dodecanol exhibited superior emulsifying properties compared to traditional surfactants. This study highlighted the potential for dodecanol to enhance product performance in cleaning applications.

Case Study 2: Biocontrol Potential

Research conducted on the interaction between C. coronatus and insect models indicated that dodecanol could weaken insect defenses, suggesting its application as a natural insecticide. The study provided insights into the metabolic pathways influenced by dodecanol, paving the way for innovative pest management solutions.

Mecanismo De Acción

The mechanism of action of 5-dodecanol involves its interaction with lipid bilayers in cell membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. In the context of its use as a surfactant, this compound reduces surface tension, enhancing the mixing and spreading of liquids .

Comparación Con Compuestos Similares

Dodecan-1-ol (Lauryl Alcohol): A fatty alcohol with a hydroxyl group at the first carbon atom.

Dodecanal: An aldehyde with a similar carbon chain length but with an aldehyde group instead of a hydroxyl group.

Dodecanoic Acid (Lauric Acid): A fatty acid with a carboxyl group at the end of the carbon chain.

Uniqueness: 5-Dodecanol is unique due to the position of its hydroxyl group on the fifth carbon atom, which imparts distinct chemical and physical properties compared to its isomers and other similar compounds. This positional difference influences its reactivity and applications in various fields .

Actividad Biológica

5-Dodecanol, a straight-chain fatty alcohol with twelve carbon atoms, has garnered attention for its diverse biological activities. This article explores the compound's effects on various biological systems, including its antimicrobial properties, influence on insect physiology, and potential applications in synthetic biology.

Chemical Structure and Properties

This compound (C₁₂H₂₆O) is characterized by a long hydrophobic carbon chain, which contributes to its solubility in organic solvents and its potential interactions with biological membranes. Its structure can be represented as follows:

This alcohol is primarily used in the production of surfactants, personal care products, and as a flavoring agent in food.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties, particularly against fungi and bacteria. Research indicates that it can inhibit the growth of Candida albicans, a common yeast pathogen. The mechanism involves modulation of the cAMP signaling pathway and interference with hyphal development, which is critical for the pathogenicity of C. albicans.

Case Study: Inhibition of Candida albicans

- Objective : To investigate the effects of this compound on C. albicans filamentation.

- Method : The study involved treating C. albicans cultures with varying concentrations of dodecanol and assessing hyphal growth.

- Findings : Dodecanol significantly inhibited hyphal development, suggesting its potential as an antifungal agent through mechanisms involving the Sfl1p repressor protein .

Insecticidal Properties

This compound has been identified as a metabolite of the entomopathogenic fungus Conidiobolus coronatus. It exhibits insecticidal activity against pests such as Pediculus humanus capitis (head lice).

Research Findings on Insect Defense Systems

- Study Design : The effects of dodecanol were assessed on two insect species: Galleria mellonella (wax moth) and Calliphora vicina (blowfly).

- Results : Dodecanol application led to significant changes in cuticular lipid composition and immune cell conditions in susceptible insects. Specifically, it altered free fatty acid profiles, which are crucial for insect defense mechanisms .

Synthetic Biology Applications

Recent studies have also explored the production of this compound via engineered microorganisms. For instance, research utilizing genetically modified Escherichia coli strains has demonstrated enhanced production yields through optimized metabolic pathways.

Summary of Findings

- Production Optimization : Two design-build-test-learn (DBTL) cycles were implemented to increase dodecanol yield from glucose.

- Results : The optimized strains achieved a 21% increase in dodecanol titers, highlighting the potential for sustainable production methods in synthetic biology applications .

Comparative Biological Activity Table

Propiedades

IUPAC Name |

dodecan-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O/c1-3-5-7-8-9-11-12(13)10-6-4-2/h12-13H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVERNHDYEFYHIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901030176 | |

| Record name | Dodecan-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10203-33-5 | |

| Record name | 5-Dodecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10203-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecan-5-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010203335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-DODECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecan-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecan-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.